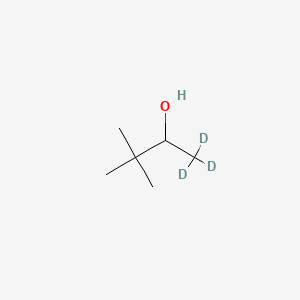![molecular formula C38H35N5O B15289574 N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trityl-protected tetrazole group attached to a biphenyl system, which is further linked to a pentanamide moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the reaction of biphenyl-4-carboxaldehyde with trityl-protected tetrazole in the presence of a base to form the biphenyl intermediate.
Introduction of the Pentanamide Group: The biphenyl intermediate is then reacted with pentanoyl chloride under basic conditions to introduce the pentanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential as a drug candidate in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Trityl candesartan cilexetil: A similar compound with antihypertensive properties.
Benzyl N-butyryl-N-{[2’-(1-trityl-1H-tetrazol-5-yl)-4-biphenylyl]methyl}-L-valinate: Another compound with a trityl-protected tetrazole group.
Uniqueness
N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile intermediate in organic synthesis and a promising candidate for pharmaceutical research .
Properties
Molecular Formula |
C38H35N5O |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
N-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pentanamide |
InChI |
InChI=1S/C38H35N5O/c1-2-3-23-36(44)39-28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)37-40-41-42-43(37)38(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,39,44) |
InChI Key |
IJRRIDIWHIULMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
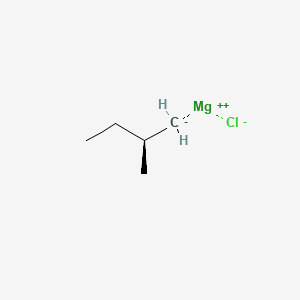
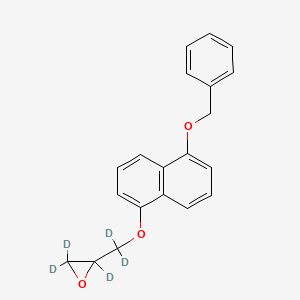
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)

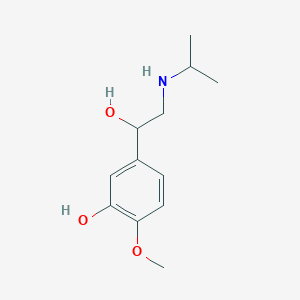


![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)
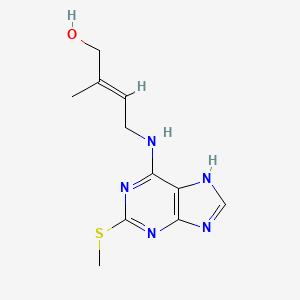
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
